4-Nitrobenzene-1,3-diamine sulfate
Overview
Description
4-Nitrobenzene-1,3-diamine sulfate is an organic compound with the molecular formula C6H9N3O6S. It is a yellow crystalline solid and is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological molecules due to their electrophilic nature .
Mode of Action
Nitro compounds can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Nitro compounds are known to participate in various biochemical reactions, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Result of Action
Nitro compounds are known to have various effects depending on their specific structures and the biological systems they interact with .
Biochemical Analysis
Biochemical Properties
4-Nitrobenzene-1,3-diamine sulfate plays a significant role in biochemical reactions, particularly in the synthesis of organic pigments and dyes . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease activity, which is crucial for the hydrolysis of urea into ammonia and carbon dioxide . Additionally, this compound can bind to DNA, affecting its structure and function . These interactions highlight the compound’s potential in biochemical research and industrial applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to induce cytotoxicity in both cancerous and healthy cell lines, with dose-dependent responses . This cytotoxicity is likely due to its ability to interfere with DNA replication and repair mechanisms, leading to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound can form sigma-bonds with aromatic rings, generating positively charged intermediates that disrupt normal cellular functions . Additionally, it can inhibit specific enzymes, such as urease, by binding to their active sites and preventing substrate access .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under inert atmosphere and room temperature conditions . Prolonged exposure to environmental factors such as light and moisture can lead to its degradation, reducing its efficacy in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and therapeutic potential . At higher doses, it can cause significant toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of nitroaromatic compounds . It interacts with enzymes such as oxygenases and reductases, which facilitate its breakdown into less toxic metabolites . These metabolic pathways are crucial for understanding the compound’s biotransformation and potential environmental impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its overall activity and function . The compound’s solubility and lipophilicity also play a role in its distribution and accumulation within biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
The synthesis of 4-Nitrobenzene-1,3-diamine sulfate typically involves the nitration of benzene followed by the reduction of the nitro group to an amine group. The compound can be synthesized using natural zeolite and sulfated natural zeolite catalysts in a batch microwave reactor . Industrial production methods often involve the catalytic hydrogenation of dinitrobenzenes over Cu–Al oxide catalysts in a flow reactor .
Chemical Reactions Analysis
4-Nitrobenzene-1,3-diamine sulfate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using hydrogenation over Cu–Al oxide catalysts.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group is replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common reagents used in these reactions include hydrogen gas, Cu–Al oxide catalysts, and various nucleophiles. Major products formed from these reactions include phenylenediamine derivatives .
Scientific Research Applications
4-Nitrobenzene-1,3-diamine sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Nitrobenzene-1,3-diamine sulfate can be compared with other similar compounds, such as:
4-Nitrobenzene-1,2-diamine sulfate: This compound has a similar structure but differs in the position of the nitro and amine groups.
4-Nitro-1,3-phenylenediamine sulfate: Another similar compound with slight variations in its chemical structure and properties.
The uniqueness of this compound lies in its specific applications and the conditions under which it is synthesized and used.
Properties
IUPAC Name |
4-nitrobenzene-1,3-diamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-6(9(10)11)5(8)3-4;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQGUXLVLJZDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)[N+](=O)[O-].OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173850 | |
Record name | 4-Nitro-m-phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200295-57-4 | |
Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200295-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-m-phenylenediamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200295574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-m-phenylenediamine sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-M-PHENYLENEDIAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9D878Z314 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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